molecular formula C11H14BrClO B8783250 4-Bromo-2-(2-chloro-1,1-dimethylethyl)anisole

4-Bromo-2-(2-chloro-1,1-dimethylethyl)anisole

Cat. No. B8783250
M. Wt: 277.58 g/mol
InChI Key: KFOOXLHRNQVOAX-UHFFFAOYSA-N
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Patent
US04263037

Procedure details

2-(2-Methoxy-5-bromophenyl)-2-methyl-1-chloropropane (from example 5(a)) (120 g, 0.43 mole) was heated under reflux (163°-9° C.) with pyridine hydrochloride (220 g) in quinoline (220 g) with stirring for 3 hours. Addition to iced dilute hydrochloric acid and isolation through ether gave after distillation 73 g (75%) title product b.p. 62°-4° C. at 0.01 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[C:10]([CH3:14])([CH3:13])[CH2:11]Cl.Cl.N1C=CC=CC=1.Cl.CCOCC>N1C2C(=CC=CC=2)C=CC=1>[Br:9][C:6]1[CH:7]=[CH:8][C:3]2[O:2][CH2:14][C:10]([CH3:11])([CH3:13])[C:4]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)Br)C(CCl)(C)C
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
220 g
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
DISTILLATION
Type
DISTILLATION
Details
after distillation 73 g (75%) title product b.p. 62°-4° C. at 0.01 mm Hg

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.